molecular formula C11H12F2O2 B13076642 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13076642
M. Wt: 214.21 g/mol
InChI Key: XMPGYEYGXXTNGO-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,6-difluoro-4-methylphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki coupling, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms and methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methyl group can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid is unique due to its specific combination of fluorine atoms and a methyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-6-4-7(12)9(8(13)5-6)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)

InChI Key

XMPGYEYGXXTNGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(C)(C)C(=O)O)F

Origin of Product

United States

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